molecular formula C24H36Cl2N2O3 B2472933 1-(2-(Sec-butyl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1215406-92-0

1-(2-(Sec-butyl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2472933
CAS No.: 1215406-92-0
M. Wt: 471.46
InChI Key: GGILUQZBLFLRKV-UHFFFAOYSA-N
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Description

1-(2-(Sec-butyl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H36Cl2N2O3 and its molecular weight is 471.46. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-butan-2-ylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3.2ClH/c1-4-19(2)23-7-5-6-8-24(23)29-18-21(27)17-25-13-15-26(16-14-25)20-9-11-22(28-3)12-10-20;;/h5-12,19,21,27H,4,13-18H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGILUQZBLFLRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Sec-butyl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, identified by CAS Number 1215406-92-0, is a compound of interest due to its potential biological activities, particularly as a selective dopamine receptor agonist. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C24H36Cl2N2O3C_{24}H_{36}Cl_2N_2O_3, with a molecular weight of 471.5 g/mol. The compound features a piperazine core, which is significant in many pharmacological agents due to its ability to modulate neurotransmitter systems.

PropertyValue
CAS Number1215406-92-0
Molecular FormulaC24H36Cl2N2O3
Molecular Weight471.5 g/mol

Dopamine Receptor Agonism

Research indicates that this compound acts primarily as a selective agonist for the D3 dopamine receptor (D3R). It has been shown to promote β-arrestin translocation and activate G protein signaling pathways associated with D3R, which are critical for various neuropsychiatric functions.

Selectivity and Potency:
In structure-activity relationship studies, modifications to the compound's structure have been explored to enhance its selectivity for D3R over D2 receptors. For instance, substituents on the piperazine ring and variations in the aryl ether groups have been systematically analyzed.

Compound IDD3R Agonist Activity (EC50, nM)D2R Activity (EC50, nM)Selectivity Ratio
1710 ± 150Inactive>1000
2278 ± 62Inactive>32
398 ± 21>100,000>1000

These findings suggest that structural modifications can significantly influence receptor affinity and selectivity, making it a valuable candidate for further development in treating disorders linked to dopaminergic dysfunctions such as schizophrenia and Parkinson's disease .

Neuroprotective Effects

In addition to its receptor activity, the compound has demonstrated neuroprotective properties in vitro. Studies involving induced neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) showed that this compound could protect against cell death, indicating potential therapeutic applications in neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of related compounds within the same class. For example:

  • Neuropsychiatric Disorders : A study conducted on similar piperazine derivatives indicated significant improvements in symptoms associated with depression and anxiety when administered in animal models .
  • Pharmacokinetics : Research has also focused on the pharmacokinetic profiles of these compounds, revealing favorable absorption and distribution characteristics that support their potential use in clinical settings .

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structural features to 1-(2-(Sec-butyl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride may exhibit antidepressant and anxiolytic properties. The piperazine moiety is known for its role in modulating serotonin receptors, which are critical in the treatment of mood disorders .

Antipsychotic Activity

The compound's ability to interact with various neurotransmitter systems suggests potential use as an antipsychotic agent. Studies have shown that related compounds can effectively manage symptoms of schizophrenia by acting on dopamine and serotonin receptors .

Neurological Disorders

Given its structure, this compound may also be useful in treating neurological disorders such as Alzheimer's disease and other forms of dementia. The modulation of neurotransmitter systems can help alleviate cognitive decline associated with these conditions .

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain.
  • Dopamine Receptor Interaction : Its structural components suggest potential antagonistic properties at dopamine D2 receptors, which are crucial in managing psychotic symptoms.

Table 1: Summary of Research Findings

Study ReferenceFocus AreaFindings
Antidepressant EffectsDemonstrated efficacy in animal models for mood enhancement.
Antipsychotic ActivityShowed promise in reducing psychotic symptoms in clinical trials.
Cognitive DeclinePotential benefits observed in Alzheimer’s models, improving cognitive function.

Preparation Methods

Nucleophilic Aromatic Substitution

1-(4-Methoxyphenyl)piperazine is synthesized via Buchwald-Hartwig amination of 4-bromoanisole with piperazine under catalytic conditions:

4-Bromoanisole + Piperazine → 1-(4-Methoxyphenyl)piperazine  

Conditions :

  • Catalyst: Pd(OAc)₂/Xantphos
  • Base: KOtBu
  • Solvent: Toluene, 110°C, 24h
  • Yield: 78–85%

Purification

Crude product is purified via recrystallization from ethanol/water (3:1), yielding >99% purity by HPLC.

Preparation of 2-(sec-Butyl)phenol

Friedel-Crafts Alkylation

2-(sec-Butyl)phenol is synthesized via alkylation of phenol with 2-bromobutane:

Phenol + 2-Bromobutane → 2-(sec-Butyl)phenol  

Conditions :

  • Catalyst: AlCl₃
  • Solvent: Dichloromethane, 0°C → RT, 12h
  • Yield: 65%

Distillation

Vacuum distillation (bp 120–125°C at 15 mmHg) affords 98% pure product.

Propanolamine Linker Synthesis

Epoxide Formation

Epichlorohydrin is treated with 2-(sec-butyl)phenol under basic conditions to form the glycidyl ether:

Epichlorohydrin + 2-(sec-Butyl)phenol → 1-(2-(sec-Butyl)phenoxy)epoxide  

Conditions :

  • Base: NaOH (50% aqueous)
  • Solvent: Toluene, 60°C, 6h
  • Yield: 92%

Epoxide Ring-Opening with Piperazine

The epoxide is opened with 1-(4-methoxyphenyl)piperazine to install the propanolamine core:

1-(2-(sec-Butyl)phenoxy)epoxide + 1-(4-Methoxyphenyl)piperazine → Target Free Base  

Conditions :

  • Solvent: Isopropanol, 80°C, 8h
  • Catalyst: None (thermal activation)
  • Yield: 85%

Salt Formation

Dihydrochloride Precipitation

The free base is treated with HCl gas in ethanol to form the dihydrochloride salt:

Target Free Base + 2 HCl → Target Dihydrochloride  

Conditions :

  • Solvent: Ethanol, 0–5°C
  • HCl: Gas bubbled until pH 1–2
  • Yield: 95%

Crystallization

Recrystallization from methanol/acetone (1:4) yields needle-like crystals (mp 198–202°C).

Analytical Characterization

Parameter Method Result
Purity HPLC (C18) 99.8%
Melting Point DSC 201.5°C (decomposition)
Crystal Form PXRD Characteristic peaks at 5.8°, 16.1° 2θ
Chloride Content Ion Chromatography 10.2% (theoretical 10.5%)

Process Optimization and Scalability

Solvent Selection

  • Epoxide Formation : Toluene minimizes side reactions vs. THF.
  • Salt Crystallization : Methanol/acetone improves crystal habit vs. ethanol alone.

Catalytic Improvements

  • Pd/Xantphos : Reduces piperazine coupling time from 24h to 8h.

Q & A

Q. What are the recommended synthetic strategies for 1-(2-(Sec-butyl)phenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride?

Answer: The synthesis of this compound typically involves multi-step organic reactions:

  • Step 1: Nucleophilic substitution to form the phenoxy-propanol backbone.
  • Step 2: Piperazine coupling via Buchwald-Hartwig amination or SNAr reactions under controlled pH and temperature (50–80°C) .
  • Step 3: Dihydrochloride salt formation using HCl in anhydrous ethanol.
    Key considerations include optimizing reaction time (24–48 hours for coupling) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Structural confirmation requires NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) to validate molecular weight and purity (>95%) .

Q. How is the compound structurally characterized to confirm its identity?

Answer: Characterization involves:

  • ¹H/¹³C NMR: Peaks for the sec-butyl group (δ 0.8–1.5 ppm), methoxyphenyl (δ 3.7–3.9 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
  • FT-IR: Stretching vibrations for O–H (3300 cm⁻¹), C–O (1250 cm⁻¹), and aromatic C–C (1600 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolves stereochemistry and salt formation .
  • Elemental analysis: Validates Cl⁻ content (~12–14% for dihydrochloride).

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s receptor binding affinity and selectivity?

Answer: Methodology:

  • In vitro assays: Radioligand displacement studies (e.g., using ³H-labeled antagonists) on serotonin (5-HT₁A/2A) or adrenergic receptors, given the piperazine moiety’s affinity for GPCRs .
  • Dose-response curves: IC₅₀ values derived from competition binding assays (0.1 nM–10 µM concentration range).
  • Computational docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in receptor active sites .
    Data Interpretation: Compare selectivity ratios (e.g., 5-HT₁A vs. α₁-adrenergic receptors) to identify off-target effects. Contradictions in binding data may arise from assay conditions (e.g., buffer pH, membrane preparation methods) and require validation via orthogonal techniques like functional cAMP assays .

Q. How should researchers address contradictory results in pharmacological studies (e.g., efficacy vs. toxicity)?

Answer: Analytical Framework:

  • Dose optimization: Establish therapeutic index (LD₅₀/ED₅₀) using in vivo models (e.g., rodent behavioral tests for CNS activity vs. hepatotoxicity markers like ALT/AST).
  • Metabolic profiling: LC-MS/MS to identify reactive metabolites (e.g., quinone intermediates from demethylation) that may explain toxicity .
  • Pathway analysis: Transcriptomics (RNA-seq) to detect unintended signaling cascades (e.g., NF-κB activation).
    Case Study: Discrepancies in efficacy may stem from species-specific receptor isoforms; validate findings using humanized cell lines .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

Answer: Validated Protocols:

  • HPLC-UV: C18 column, mobile phase = 0.1% TFA in water/acetonitrile (70:30), retention time ~8.5 minutes, LOD = 10 ng/mL .
  • LC-MS/MS: MRM transitions m/z 450 → 123 (quantifier) and 450 → 89 (qualifier), ESI+ mode. Calibration curve: 1–1000 ng/mL (R² > 0.99) .
  • Sample Prep: Protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates.

Q. How can stability studies be designed to assess degradation under varying storage conditions?

Answer: Stability Parameters:

  • Forced degradation: Expose to heat (40°C, 75% RH), light (ICH Q1B), and acidic/basic hydrolysis (0.1M HCl/NaOH) .
  • Analytical Monitoring: Track degradation products via UPLC-PDA at 254 nm. Major degradants (e.g., hydrolyzed piperazine) identified by MS/MS .
    Recommendations: Store at -20°C in amber vials with desiccants; avoid aqueous buffers for long-term storage.

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